

An In-depth Technical Guide to the Structural Biology of STING Agonist Binding

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Compound of Interest

Compound Name: *STING agonist-1*

Cat. No.: *B1674300*

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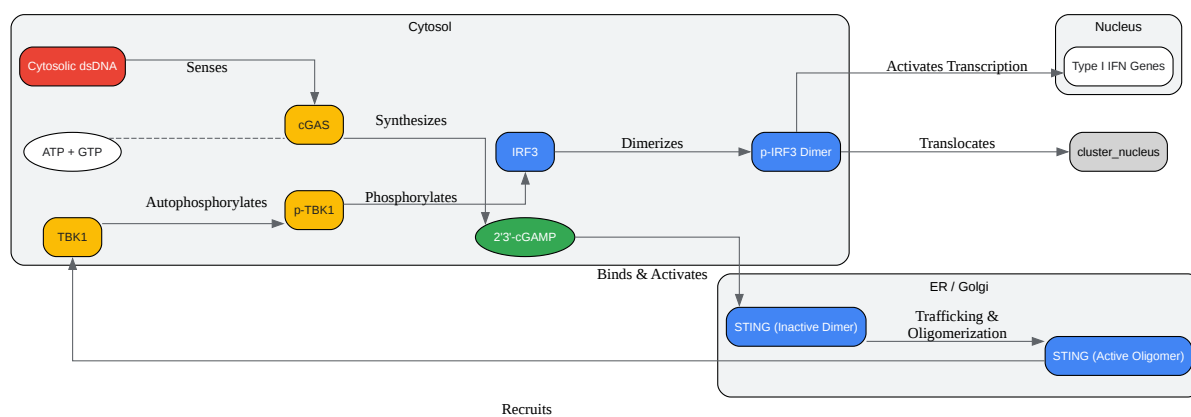
For Researchers, Scientists, and Drug Development Professionals

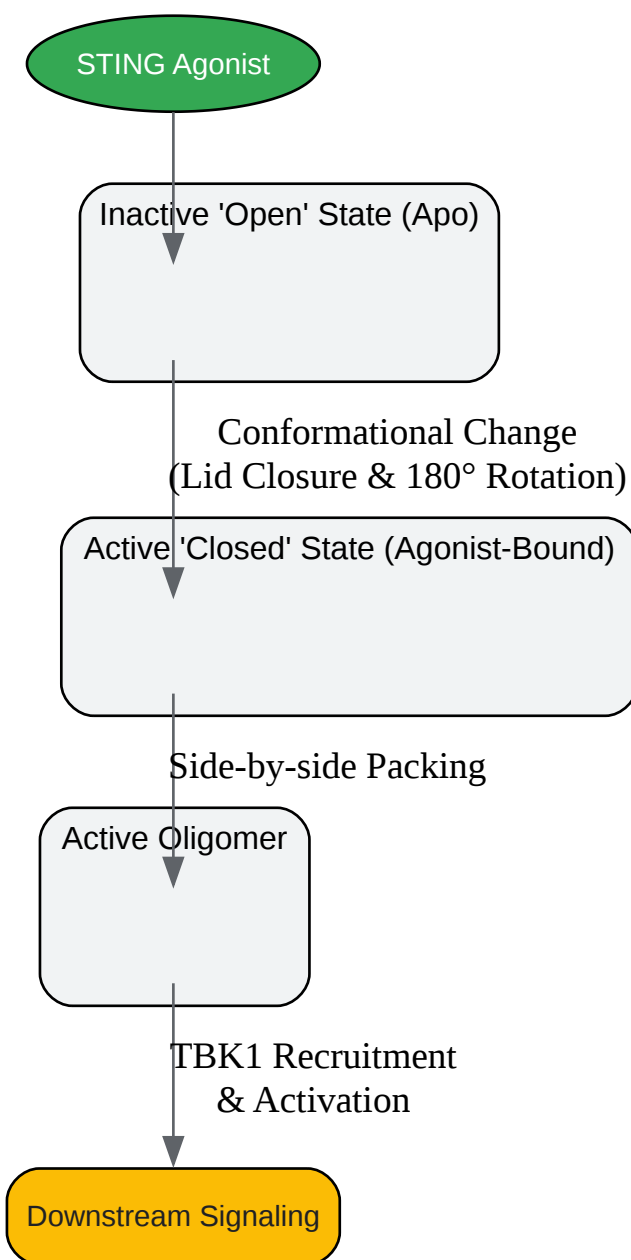
This guide provides a comprehensive overview of the structural and molecular mechanisms governing the interaction between the Stimulator of Interferon Genes (STING) protein and its agonists. Understanding this binding is critical for the development of novel immunotherapies for cancer and infectious diseases.

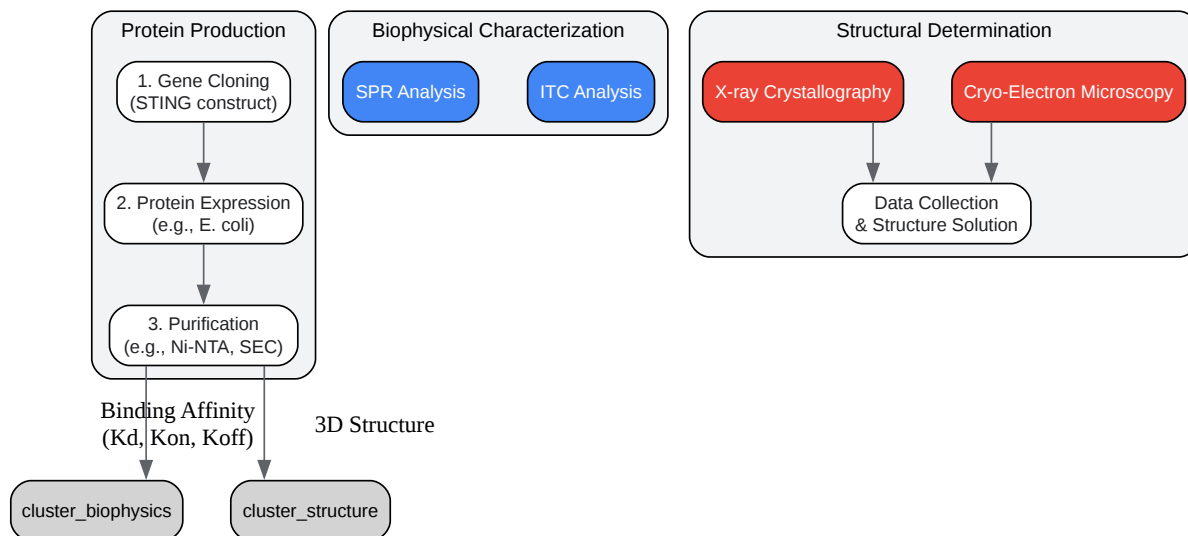
The cGAS-STING Signaling Pathway

The cyclic GMP-AMP (cGAMP) synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of infection or cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), cGAS becomes activated and synthesizes the second messenger 2'3'-cGAMP.[2] This cyclic dinucleotide (CDN) then binds to the STING protein, which is a homodimer anchored in the membrane of the endoplasmic reticulum (ER).[2][3]

Agonist binding triggers a significant conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus.[4][5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[6] TBK1, in turn, phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[6][7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an effective immune response.[1][7]







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